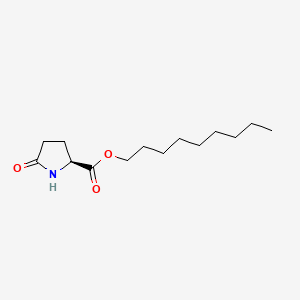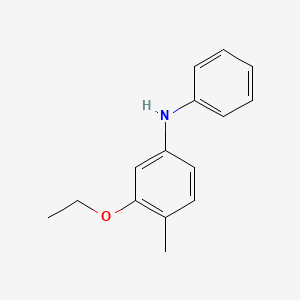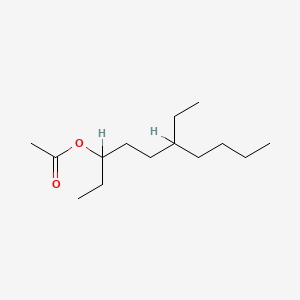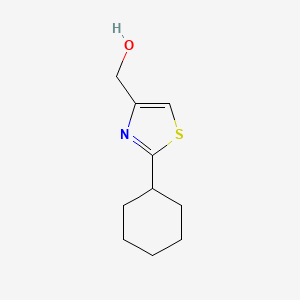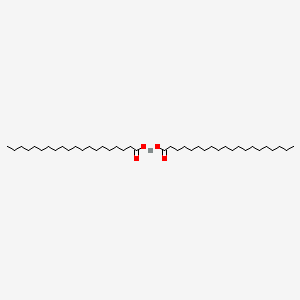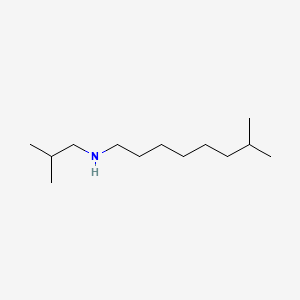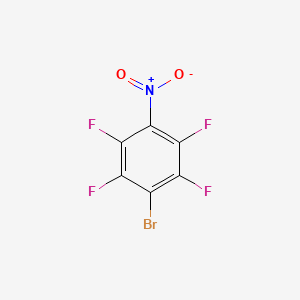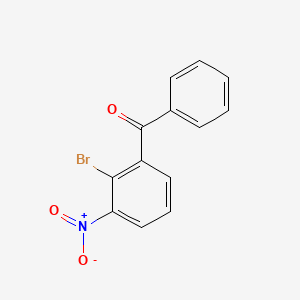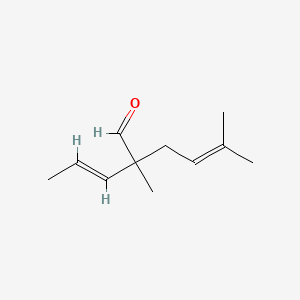
1-Propoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxyheptane, also known as heptyl propyl ether, is an organic compound with the molecular formula C10H22O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is known for its use as a solvent in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Preparation of sodium propoxide by reacting propanol with sodium metal.
- Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
- Purification of the product through distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can lead to the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Heptanoic acid and propanal.
Reduction: Propanol and heptanol.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
1-Propoxyheptane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:
Solvation: Surrounding solute molecules with solvent molecules.
Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.
Comparison with Similar Compounds
1-Propoxypropane: Another ether with a shorter carbon chain.
1-Propoxybutane: Similar structure but with a four-carbon chain.
1-Propoxyhexane: Similar structure but with a six-carbon chain.
Comparison: 1-Propoxyheptane is unique due to its longer carbon chain, which provides different solubility and boiling point characteristics compared to shorter-chain ethers. This makes it more suitable for specific industrial applications where higher boiling points and solubility are required.
Properties
CAS No. |
71112-89-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-propoxyheptane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
InChI Key |
DOYXDCAHTUMXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


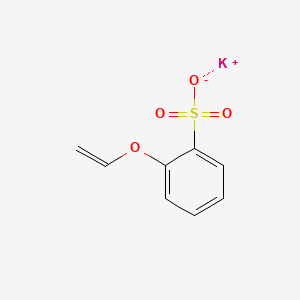
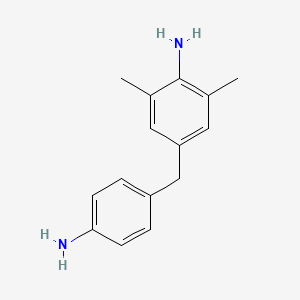

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
